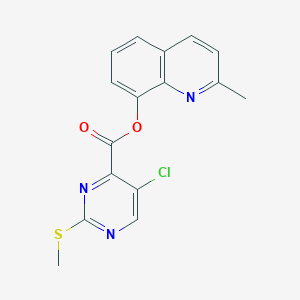![molecular formula C14H25N3O2 B5330778 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one, also known as MEPH, is a synthetic compound that belongs to the class of cathinones. MEPH is a psychoactive drug that has been widely used for recreational purposes. However, MEPH has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one are similar to those of other psychoactive drugs, such as cocaine and amphetamines. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one in scientific research is its relatively low cost and ease of synthesis. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is also a potent psychoactive drug, which makes it useful for studying the effects of psychoactive drugs on the brain. However, one limitation of using 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one in scientific research is its potential for abuse. Researchers must take precautions to ensure that 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is not misused or diverted for recreational purposes.
Direcciones Futuras
There are several future directions for research on 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. One area of research is the development of new therapeutic applications for 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one, particularly in the treatment of neurological disorders. Another area of research is the development of new psychoactive drugs that are safer and more effective than 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. Finally, researchers may also investigate the long-term effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one use on the brain and body.
Métodos De Síntesis
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is synthesized through the reaction of 4-methylpropiophenone with N-methylglycine, followed by the reduction of the resulting intermediate to produce 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. The synthesis of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is relatively simple and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been used to study the effects of psychoactive drugs on the brain. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-[1-[2-(methylamino)acetyl]piperidin-2-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-15-11-14(19)17-9-3-2-5-12(17)7-10-16-8-4-6-13(16)18/h12,15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWRIDTNSZAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1CCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)